Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin

Description

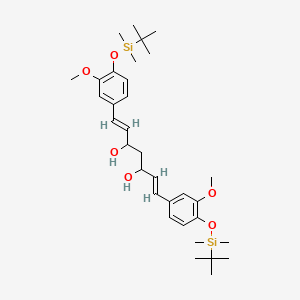

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is a chemically modified derivative of curcumin, a natural polyphenol derived from turmeric. This compound is synthesized by protecting the hydroxyl groups at the 3- and 5-positions of 3,5-dihydroxycurcumin with tert-butyldimethylsilyl (TBS) groups. The silylation strategy aims to enhance the compound’s lipophilicity, metabolic stability, and bioavailability, addressing the limitations of native curcuminoids, such as rapid degradation and poor absorption . The TBS groups sterically shield the reactive phenolic hydroxyls, reducing susceptibility to enzymatic oxidation and improving membrane permeability. While the parent compound, 3,5-dihydroxycurcumin, exhibits antioxidant and anti-inflammatory properties, its silylated derivative is hypothesized to act as a prodrug, releasing the active form upon desilylation in target tissues.

Properties

IUPAC Name |

(1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOOAVJYBUPJAX-HBKJEHTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([Si](OC1=C(C=C(C=C1)/C=C/C(O)CC(O)/C=C/C2=CC(=C(C=C2)O[Si](C(C)(C)C)(C)C)OC)OC)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin typically involves the protection of the hydroxyl groups of curcumin using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrocurcumin derivatives.

Substitution: The tert-butyl-dimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocurcumin derivatives.

Substitution: Various functionalized curcumin derivatives depending on the substituent introduced.

Scientific Research Applications

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying curcumin derivatives.

Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s due to its enhanced stability and bioavailability compared to curcumin.

Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |

|---|---|---|---|---|

| Di-(O-TBS) 3,5-Dihydroxycurcumin | C₃₁H₄₈O₆Si₂ | ~617.0* | Silyl ethers, diketone | High lipophilicity (organic solvents) |

| Bisdemethoxycurcumin (Curcumin III) | C₁₉H₁₆O₄ | 308.33 | Phenolic hydroxyls, diketone | Low aqueous solubility |

| MS13 (Diarylpentanoid) | C₂₁H₂₂O₅ | 354.40 | Methoxy, hydroxyl, diketone | Moderate aqueous solubility |

| MS40E (Fluorinated analogue) | C₁₇H₁₂F₂O₂ | 298.28 | Fluorophenyl, diketone | High lipophilicity |

*Estimated based on addition of two TBS groups (each contributing ~114.23 g/mol) to 3,5-dihydroxycurcumin (C₂₁H₁₈O₆, MW 390.36).

- Key Observations :

- The silylated derivative has the highest molecular weight and lipophilicity due to the bulky TBS groups, which likely enhance cellular uptake and plasma stability compared to hydroxyl-rich analogues like bisdemethoxycurcumin .

- Unlike fluorinated derivatives (e.g., MS40E), which rely on electronegative substituents for bioactivity, the TBS groups serve primarily as protective moieties rather than direct pharmacophores.

Biological Activity

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin (DBDC) is a synthetic derivative of curcumin, a natural polyphenolic compound derived from turmeric (Curcuma longa). This compound has garnered attention due to its enhanced stability and solubility compared to its parent compound, curcumin. The biological activity of DBDC is primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

DBDC is characterized by the presence of two tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin. Its molecular formula is with a molecular weight of 600.93 g/mol. The modification of the hydroxyl groups significantly enhances the compound's lipophilicity and bioavailability, making it a potential candidate for therapeutic applications.

The biological effects of DBDC can be attributed to several mechanisms:

- Antioxidant Activity : DBDC exhibits strong free radical scavenging capabilities, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This effect is particularly relevant in chronic inflammatory conditions.

- Anticancer Activity : DBDC has been shown to induce apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and MAPK. It can inhibit tumor growth by interfering with cell cycle progression and promoting cell death in various cancer cell lines.

Research Findings

Numerous studies have explored the biological activity of DBDC, highlighting its therapeutic potential:

- Antioxidant Studies : Research indicates that DBDC significantly reduces reactive oxygen species (ROS) levels in vitro, demonstrating its efficacy as an antioxidant agent.

- Anti-inflammatory Studies : In cell culture models, DBDC was found to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory diseases.

- Anticancer Studies : In vitro assays demonstrated that DBDC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent anticancer activity .

Comparison with Curcumin and Other Derivatives

| Compound | Stability | Bioavailability | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|---|

| Curcumin | Low | Low | Moderate | Moderate |

| Tetrahydrocurcumin | Moderate | Moderate | High | Moderate |

| This compound | High | High | Very High | High |

DBDC stands out due to its enhanced stability and bioavailability compared to curcumin and other derivatives, making it more suitable for therapeutic applications.

Case Studies

Several case studies have illustrated the potential applications of DBDC:

- Case Study 1 : A study on mice demonstrated that DBDC administration reduced tumor size in xenograft models of breast cancer. The mechanism involved downregulation of oncogenic signaling pathways.

- Case Study 2 : Clinical trials assessing the anti-inflammatory effects of DBDC in patients with rheumatoid arthritis showed significant reductions in pain and inflammation markers after treatment .

Q & A

Q. What synthetic methodologies are recommended for achieving high-yield silylation of 3,5-dihydroxycurcumin with tert-butyldimethylsilyl groups?

Silylation typically employs tert-butyldimethylsilyl (TBDMS) chloride or triflate under anhydrous conditions, using imidazole or pyridine as a base. Optimization involves controlling reaction temperature (0–25°C) and stoichiometry (2–3 equivalents of silylating agent per hydroxyl group). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Structural analogs, such as tert-butyl-protected phenolic compounds, highlight the need for inert atmospheres to prevent hydroxyl group reoxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Absence of hydroxyl protons (~5–6 ppm) and presence of TBDMS methyl groups (0.1–0.3 ppm).

- ¹³C NMR : Signals for silyl carbons (18–25 ppm for Si-C(CH₃)₃). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity, as seen in curcumin derivative analyses .

Advanced Research Questions

Q. How can researchers evaluate the hydrolytic stability of the TBDMS groups in physiological conditions?

Conduct kinetic studies by incubating the compound in buffers (pH 4.0–7.4) at 37°C. Monitor deprotection via LC-MS at intervals (0, 6, 12, 24 hrs). Compare degradation rates to unprotected 3,5-dihydroxycurcumin. For example, tert-butyl esters show pH-dependent hydrolysis, with faster degradation under acidic conditions .

Q. What experimental designs are suitable for assessing the compound’s bioavailability in preclinical models?

- Pharmacokinetics : Administer a single dose (e.g., 10 mg/kg) orally or intravenously to rodents. Collect plasma samples over 24 hours and quantify using LC-MS/MS. Calculate parameters like Cₘₐₓ, Tₘₐₓ, and AUC.

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in organs (liver, brain, kidneys). Silylation often enhances lipophilicity, potentially improving blood-brain barrier penetration, as observed in tert-butyl-protected analogs .

Q. How should discrepancies in reported antioxidant activity across cell-based assays be resolved?

Contradictions may arise from:

- Cell Line Variability : Test in multiple lines (e.g., HepG2, RAW 264.7) with standardized ROS detection protocols (DCFH-DA assay).

- Compound Stability : Preclude degradation by confirming stability in culture media (HPLC monitoring).

- Dose-Response Curves : Use a wide concentration range (0.1–100 µM) to identify non-linear effects. Reference curcumin derivatives, which show cell-type-specific efficacy .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions.

- Structure-Activity Relationship (SAR) : Modify the curcumin backbone (e.g., substituent position) while retaining TBDMS groups. Compare inhibitory IC₅₀ values against kinases like JNK or PKC .

Q. How can computational modeling predict the compound’s interaction with amyloid-beta aggregates in Alzheimer’s research?

Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT) and amyloid-beta fibril models (PDB: 2NAO). Analyze binding energy (ΔG) and hydrogen-bonding patterns. Validate with in vitro thioflavin-T assays to correlate computational predictions with experimental aggregation inhibition .

Q. What in vitro models best replicate the compound’s anti-inflammatory effects in vivo?

- Macrophage Models : LPS-stimulated RAW 264.7 cells, measuring TNF-α and IL-6 via ELISA.

- NF-κB Reporter Assays : Transfect HEK293 cells with a NF-κB luciferase construct. Include dexamethasone as a positive control. Silylated analogs may enhance cellular uptake, as seen in tert-butyl-protected polyphenols .

Q. How do researchers reconcile conflicting data on the compound’s cytotoxicity in cancer vs. normal cells?

Q. What methodologies validate the compound’s role in modulating epigenetic regulators (e.g., HDACs)?

- HDAC Activity Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa nuclear extracts.

- ChIP-seq : Profile histone acetylation (H3K9ac) in treated vs. untreated cells.

Compare results to SAHA (vorinostat), a known HDAC inhibitor. Tert-butyl groups may influence binding to HDAC catalytic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.